2-Chloro-4-(2-methoxyethoxy)pyridine
Overview
Description
2-Chloro-4-(2-methoxyethoxy)pyridine is a chemical compound with the molecular formula C8H10ClNO2. It is a pyridine derivative that features a chlorine atom at the second position and a 2-methoxyethoxy group at the fourth position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxyethoxy)pyridine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
2-Chloro-4-(2-methoxyethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, while in industrial applications, it may act as a catalyst or intermediate in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxypyridine: Similar structure but lacks the 2-methoxyethoxy group.
4-Chloro-2-methoxypyridine: Similar structure but with different substitution positions.
2-Chloro-4-ethoxypyridine: Similar structure but with an ethoxy group instead of a 2-methoxyethoxy group.
Uniqueness
2-Chloro-4-(2-methoxyethoxy)pyridine is unique due to the presence of the 2-methoxyethoxy group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
2-chloro-4-(2-methoxyethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-4-5-12-7-2-3-10-8(9)6-7/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDOAXRREVUUAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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